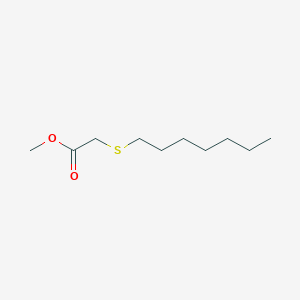

Methyl (heptylthio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (heptylthio)acetate is a useful research compound. Its molecular formula is C10H20O2S and its molecular weight is 204.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Interaction with Serum Albumins

Methyl (heptylthio)acetate's interaction with serum albumins has been studied, emphasizing its potential implications in toxicology and pharmacokinetics. The interaction with albumins influences the distribution and elimination of compounds like this compound in the body. Studies using fluorescence quenching techniques have explored how methyl parathion, a compound similar in structure, interacts with human and bovine serum albumins, suggesting complex formation and providing insight into its binding affinities (Silva et al., 2004).

Electrochemical Fluorination

Electrochemical fluorination is a key process in modifying the properties of various compounds, including those similar to this compound. The study of the electrochemical fluorination and radiofluorination of methyl(phenylthio)acetate provides insights into optimizing parameters like oxidation potential, temperature, and concentration ratios for achieving efficient fluorination. These findings contribute to the broader understanding of the electrochemical modification of compounds like this compound (Balandeh et al., 2017).

Enzymatic Transformation in Biofuel Production

This compound might find relevance in enzymatic processes involved in biofuel production. A comparative study on the enzymatic transformation of soybean oil with various acyl acceptors, including methyl acetate, highlights the potential of such compounds in biofuel synthesis. The study underscores the advantages of methyl acetate over traditional acyl acceptors, such as its non-inhibitory effect on enzymatic activity and its contribution to higher yield and stability in biodiesel production (Du et al., 2004).

Methylation Analysis in Structural Determination

This compound might also be relevant in methylation analysis techniques used for structural determination of polysaccharides. Methylation analysis involves derivatization of sugars in polysaccharides to partially methylated alditol acetates, a process that requires precision and understanding of the structural implications of methylation. Insights from studies on methylation analysis can guide the effective use of methylating agents in determining the structure of complex carbohydrates (Sims et al., 2018).

Use as a Co-Solvent in Lithium-Ion Batteries

The application of methyl acetate as a co-solvent in lithium-ion batteries for electric vehicles suggests that compounds like this compound could potentially enhance the rate capability of batteries. Research focusing on the impacts of methyl acetate as a co-solvent in NMC532/graphite cells provides insights into its influence on battery performance and longevity. This area of research opens possibilities for using structurally similar compounds in advanced energy storage technologies (Li et al., 2018).

Eigenschaften

IUPAC Name |

methyl 2-heptylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPKHJAVGQDPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631188.png)

![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)

![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2631200.png)